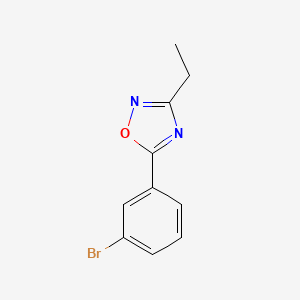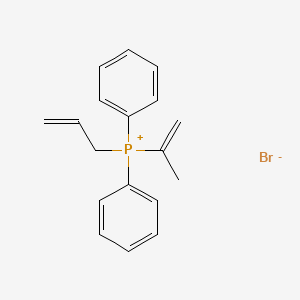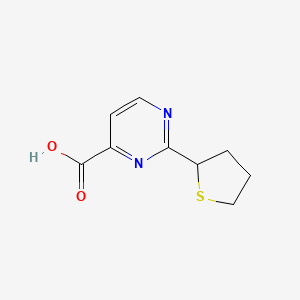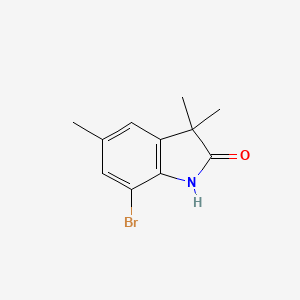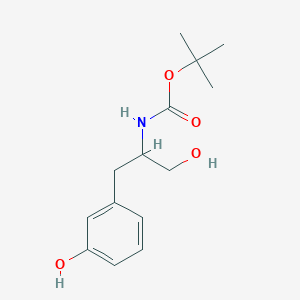
tert-Butyl (1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C14H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ability to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-hydroxyphenyl)propan-2-ol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents unwanted reactions at the amine site during subsequent chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate
- tert-Butyl(1-hydroxy-3-(3-fluorophenyl)propan-2-yl)carbamate
- tert-Butyl(1-hydroxy-3-(3-methoxyphenyl)propan-2-yl)carbamate
Uniqueness
tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)7-10-5-4-6-12(17)8-10/h4-6,8,11,16-17H,7,9H2,1-3H3,(H,15,18) |
InChI Key |
JZAAEHIJIBQGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





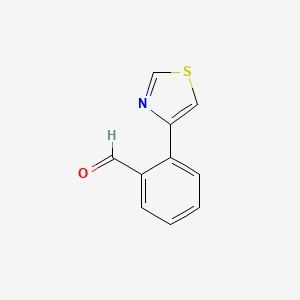


methanol](/img/structure/B13156400.png)
